2-Chloro-4,6-dimethoxypyrimidine

Description

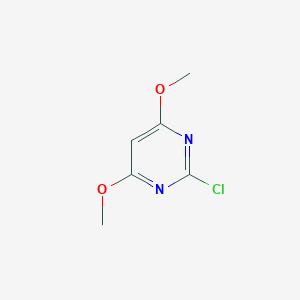

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408903 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-25-1 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4,6-dimethoxypyrimidine CAS number 13223-25-1.

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

COMPOUND: this compound CAS NUMBER: 13223-25-1

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This document details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, with a focus on practical laboratory use.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline powder.[1] Its structure, featuring a pyrimidine ring substituted with a reactive chlorine atom and two methoxy groups, makes it an invaluable intermediate in organic synthesis.[1] The methoxy groups enhance its reactivity and solubility, facilitating its use in a variety of chemical transformations.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13223-25-1 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][4] |

| Molecular Weight | 174.58 g/mol | [1][4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 101 - 105 °C | [1][3] |

| Boiling Point | ~317.1 °C at 760 mmHg | [3] |

| Purity | ≥98% (GC) | [1] |

| Density | ~1.3 g/cm³ | [3] |

| Flash Point | ~145.6 °C | [3] |

| InChI Key | PBEKEFWBLFBSGQ-UHFFFAOYSA-N | [4][5] |

| MDL Number | MFCD00274530 | [1][4] |

Table 2: Spectroscopic Data Summary

| Technique | Description | Reference(s) |

| ¹H NMR & ¹³C NMR | Characterization confirms the structure of the compound and its derivatives. | [6][7] |

| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the exact mass. | [6][7] |

| FTIR | Infrared spectroscopy data is available, typically recorded using a KBr-Pellet technique. | [8] |

| UV-Visible | Used to study the electronic properties of derivatives synthesized from this compound. | [6][7] |

Synthesis and Key Reactions

This compound serves as a crucial building block. Its synthesis and subsequent reactions are central to its utility.

Synthesis Workflow

The compound is commonly synthesized from its amino precursor via a diazotization-chlorination reaction. An alternative patented route begins with malononitrile.[9]

Role as a Synthetic Intermediate

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it an ideal starting point for introducing various functional groups. This reactivity is fundamental to its application in synthesizing a wide range of more complex molecules.

Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of numerous commercial and investigational compounds.[1]

Table 3: Key Applications and Derived Products

| Industry | Application | Specific Examples | Reference(s) |

| Agrochemicals | Intermediate for herbicides | Pyribenzoxim, Pyrithiobac-Sodium, Bispyribac | [1][3] |

| Intermediate for fungicides | General synthesis applications | [1] | |

| Pharmaceuticals | Building block for Active Pharmaceutical Ingredients (APIs) | Antiviral and anticancer agents | [1] |

| Scaffold for kinase inhibitors | Pyrimidine core can act as a hinge-binding motif | [10] | |

| Biochemical Research | Tool for studying enzyme inhibition | Used to synthesize bioactive molecules for research | [1] |

| Material Science | Intermediate for dyes and pigments | Potential use due to its stable and functionalizable core | [1] |

The development of sulfonylurea herbicides, in particular, relies heavily on this compound.[3][9] It serves as the foundational pyrimidine core onto which other moieties are built to achieve selective herbicidal activity.[3]

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of this compound.

Protocol 1: Synthesis of this compound from 2-Amino-4,6-dimethoxypyrimidine

This protocol is based on a diazotization reaction.[2]

-

Preparation: Add 1,260 mL of 36% hydrochloric acid to a 5-liter four-necked flask and cool the solution to 0°C in an ice-salt bath.

-

Addition of Amine: In batches, add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine to the flask. Stir the mixture continuously for approximately 1 hour until it becomes syrupy.

-

Diazotization: Cool the reaction mixture further to -15°C. Slowly add a solution of 159 g (2.3 moles) of sodium nitrite (NaNO₂) in 260 mL of water dropwise over about 1 hour, maintaining vigorous stirring. The temperature should be kept between -15°C and -10°C.

-

Reaction Completion: After the addition is complete, continue stirring at -15°C to -10°C for an additional hour.

-

Neutralization: While maintaining the temperature at -5°C, slowly add 1.5 liters of 30% aqueous sodium hydroxide (NaOH) to adjust the pH to 7.

-

Isolation: A purple, clay-like substance will form. Collect this solid by filtration under reduced pressure.

-

Extraction: Extract the target compound from the solid using 3 liters of ethyl acetate.

-

Purification: Wash the organic layer with water and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude crystals. Purify the crude product by silica gel chromatography to obtain white crystals of this compound.[2]

-

Yield: 60.8 g (29.9%)

-

Melting Point: 101.5-102.5°C

-

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Ammonolysis)

This protocol demonstrates a key reaction of the title compound, converting it back to its amino precursor, a valuable compound in its own right.[11]

-

Reaction Setup: Charge an autoclave with this compound and a suitable solvent.

-

Ammonolysis: Introduce ammonia into the autoclave to carry out a pressurized ammoniation reaction.

-

Crystallization: After the reaction is complete, cool the mixture directly to induce crystallization of the product.

-

Separation: Separate the solid-liquid mixture via filtration. The solid is the desired 2-amino-4,6-dimethoxypyrimidine.

-

Drying: Dry the solid product. The separated liquid (mother liquor) can be recycled for subsequent batches.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing dust.[13]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[13] Some suppliers recommend storing at room temperature, while others suggest refrigeration.[1][5]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[13]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[12][13]

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[13]

-

This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 13223-25-1 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 13223-25-1 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. CN103709108A - Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 12. This compound | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethoxypyrimidine is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of bioactive molecules. With the CAS number 13223-25-1, this pyrimidine derivative is a cornerstone in the development of pharmaceuticals and agrochemicals. Its unique structural arrangement, featuring a reactive chlorine atom and two methoxy groups, allows for versatile chemical modifications, making it an invaluable building block in organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis methodologies, and applications, with a focus on its role in the creation of novel therapeutic agents and crop protection agents.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions.[1] The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy groups influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution at the 2-position.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 174.58 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13223-25-1 | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 100-105 °C | [2][3] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 145.6 ± 22.3 °C | [2] |

| Solubility | Soluble in various organic solvents. | |

| Purity | ≥98% (GC) | [3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While detailed spectral data is not extensively available in the public domain, mentions of its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR), as well as high-resolution mass spectrometry, have been noted in the synthesis of its derivatives.[4][5]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed. These methods often involve multi-step reactions starting from readily available precursors.

Synthesis from 2-Amino-4,6-dimethoxypyrimidine

One common method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.[6] Although this method is established, it is reported to have a relatively low yield of around 30%.[7]

-

Diazotization: 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine is added in batches to 1,260 ml of 36% hydrochloric acid in a 5-liter four-necked flask, cooled to 0°C.[6] The mixture is stirred for approximately 1 hour until it becomes a syrupy consistency.[6]

-

Sandmeyer Reaction: The reaction mixture is further cooled to -15°C. A solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water is then slowly added dropwise over about 1 hour with vigorous stirring, maintaining the temperature between -15°C and -10°C.[6]

-

Work-up and Purification: After the addition is complete, the mixture is stirred for an additional hour.[6] The pH is adjusted to 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous sodium hydroxide at -5°C.[6] The resulting precipitate is collected by filtration, and the target compound is extracted with ethyl acetate.[6] The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.[6] Purification by silica gel chromatography provides the final white crystalline product.[6]

Synthesis from Malononitrile

A more recent and higher-yielding approach utilizes malononitrile as a starting material.[7][8] This method involves a three-step process: a salifying reaction, a cyanamide reaction, and a condensation reaction.[7] This route is favored for its cost-effectiveness and improved yield.[8]

Caption: Synthesis workflow of this compound from malononitrile.

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which can be readily displaced by various nucleophiles.

Agrochemicals

This compound is a crucial intermediate in the production of sulfonylurea herbicides.[8] Many herbicides in this class are synthesized using this compound as a key precursor.[8] It is also used in the formulation of fungicides.[3]

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[3] Its ability to be incorporated into more complex molecular scaffolds makes it a valuable tool for medicinal chemists.

Other Applications

Beyond agrochemicals and pharmaceuticals, this compound is also explored for its potential in material science, and as an intermediate in the synthesis of dyes and pigments.[3] It can also be used as a standard in analytical methods for the detection and quantification of related compounds.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chemical intermediate of significant importance in the fields of agrochemical and pharmaceutical development. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of a diverse range of complex molecules. The synthetic methodologies outlined in this guide, particularly the high-yielding route from malononitrile, underscore the ongoing efforts to optimize its production for industrial applications. As research in drug discovery and crop science continues to advance, the demand for such pivotal building blocks is expected to grow, further solidifying the role of this compound in these critical sectors.

References

- 1. This compound | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13223-25-1 [chemicalbook.com]

- 7. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications in Drug Development and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyrimidine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its utility as a key intermediate in the production of herbicides and as a scaffold for the development of targeted therapeutics, including kinase inhibitors. Particular focus is given to its role in the synthesis of the herbicide Bispyribac-sodium and its potential in the development of Aurora kinase inhibitors for cancer therapy.

Introduction

This compound is a substituted pyrimidine that serves as a crucial building block in organic synthesis. The pyrimidine nucleus is a fundamental motif in many biologically active molecules, including nucleobases. The presence of a reactive chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of functionalized molecules. Its applications span from the development of potent herbicides to the synthesis of novel therapeutic agents targeting critical cellular pathways in diseases such as cancer.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 174.58 g/mol | [1][2] |

| CAS Number | 13223-25-1 | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 101 - 105 °C | [1] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 145.6 ± 22.3 °C | [3] |

| Solubility | Soluble in various organic solvents | [1] |

| Purity | ≥ 98% (GC) | [1] |

| IUPAC Name | This compound | [2] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and effective method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.

Synthesis from 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the synthesis via a diazotization reaction.

Materials:

-

2-Amino-4,6-dimethoxypyrimidine

-

Concentrated Hydrochloric Acid (36%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH) solution (30%)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for chromatography

Procedure: [4]

-

In a 5-liter four-necked flask, add 1,260 ml of 36% hydrochloric acid and cool the solution to 0°C.

-

Slowly add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine in batches while stirring. Continue stirring for approximately 1 hour until the mixture becomes syrupy.

-

Cool the reaction mixture further to -15°C.

-

Slowly add a solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water dropwise over about 1 hour, maintaining vigorous stirring and keeping the temperature between -15°C and -10°C.

-

After the addition is complete, continue stirring at -15°C to -10°C for an additional hour to ensure the reaction goes to completion.

-

While maintaining the temperature at -5°C, carefully neutralize the mixture to a pH of 7 by the slow dropwise addition of a 30% aqueous NaOH solution.

-

A purple, clay-like substance will precipitate. Collect this solid by filtration under reduced pressure.

-

Extract the target compound from the collected solid using 3 liters of ethyl acetate.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by silica gel chromatography to obtain white crystals of this compound.

Caption: Synthetic workflow for this compound.

Applications in Agrochemicals: Synthesis of Bispyribac-sodium

This compound is a key intermediate in the synthesis of the herbicide Bispyribac-sodium.

Experimental Protocol: Synthesis of Bispyribac from this compound

Materials:

-

This compound

-

2,6-Dihydroxybenzoic acid

-

Potassium Carbonate (K₂CO₃)

-

Sodium Methylsulfinate

-

Toluene

-

1,4-Dioxane

-

10% Hydrochloric Acid

-

To a reaction vessel, add this compound (4.38g, 25.0mmol), 2,6-dihydroxybenzoic acid (1.93g, 12.6mmol), potassium carbonate (5.17g, 37.5mmol), and sodium methylsulfinate (0.66g, 6.3mmol).

-

Add 30ml of toluene and 5ml of 1,4-dioxane as solvents.

-

Heat the mixture to reflux and maintain for 8-10 hours.

-

After the reaction is complete, cool the mixture and filter to collect the solid.

-

Wash the filter cake with toluene.

-

Dry the solid under vacuum.

-

Dissolve the dried solid in 30ml of water and adjust the pH to 1-3 with 10% hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain Bispyribac as an off-white solid.

Caption: Synthesis of Bispyribac from this compound.

Applications in Drug Development: Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][8] this compound serves as a versatile starting material for the synthesis of various substituted pyrimidines that can be developed as potent and selective kinase inhibitors.

Aurora Kinases as Therapeutic Targets

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[8][9] Dysregulation of Aurora kinase activity is frequently observed in various cancers and is associated with genomic instability and tumorigenesis.[9][10] Specifically, Aurora A kinase is known to stabilize the MYC family of oncoproteins, which are key drivers of many human cancers.[10][11] Therefore, inhibition of Aurora kinases represents a promising therapeutic strategy for cancer treatment.[9]

Role of this compound in Synthesizing Aurora Kinase Inhibitors

The 2-chloro-4,6-dimethoxy-pyrimidine core can be functionalized through nucleophilic aromatic substitution at the C2 position to introduce various amine-containing fragments. Further modifications can be made to the methoxy groups to generate a library of compounds for screening against Aurora kinases. The pyrimidine core often acts as a hinge-binding motif in the ATP-binding pocket of kinases.[7]

Caption: Aurora Kinase A signaling and inhibition by pyrimidine derivatives.

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in both the agrochemical and pharmaceutical sectors. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex molecules. The detailed synthetic protocols provided in this guide for both the compound itself and its derivative, Bispyribac, offer valuable resources for researchers. Furthermore, the exploration of its potential in the development of kinase inhibitors, particularly for targeting the Aurora kinase pathway in cancer, highlights the ongoing importance of this compound in medicinal chemistry and drug discovery. Future research into novel derivatives of this compound is likely to yield further advancements in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. This compound | 13223-25-1 [chemicalbook.com]

- 5. CN101265235A - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]

- 6. CN101265235B - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical Properties of 2-Chloro-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a pyrimidine core with a chlorine atom and two methoxy groups, imparts favorable reactivity and solubility, making it a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, along with general experimental protocols for their determination, to support its application in research and development.

Molecular Structure and Identifiers

The structural representation and key identifiers of this compound are provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13223-25-1 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| SMILES | COC1=CC(=NC(=N1)Cl)OC |

| InChI | InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 |

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 174.58 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 100-105 °C | [1] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Solubility | The two methoxy groups enhance its reactivity and solubility. | [1] |

| Flash Point | 145.6 ± 22.3 °C | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Refractive Index | 1.511 | [1] |

| Polar Surface Area | 44.24 Ų | [1] |

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental techniques for confirming the molecular structure. While specific spectra for this compound are not provided in the search results, related pyrimidine derivatives show characteristic shifts for the methoxy and pyrimidine ring protons and carbons.[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures and may require optimization based on the specific equipment and laboratory conditions.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer[5]

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5] A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (Micro Method)

For solid compounds, the boiling point is determined after melting.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Place a small amount of the liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.[9]

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.[9][10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point.[8][9]

¹H NMR Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[11]

-

Pipette

Procedure:

-

Dissolve an appropriate amount of the this compound sample in approximately 0.75 mL of a suitable deuterated solvent in a clean, dry vial.[11]

-

Transfer the solution into an NMR tube. If there are any solid particulates, filter the solution through a cotton plug in a pipette.[11]

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the data, which includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative ratios of different protons in the molecule.[11]

Applications and Synthetic Utility

This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the production of agrochemicals and pharmaceuticals.[1]

Caption: Synthetic utility of this compound.

Its reactivity allows for nucleophilic substitution at the chlorine-bearing carbon, enabling the introduction of various functional groups to build more complex molecules.[12] This versatility makes it an important precursor for pyrimidine salicylic acid series herbicides and various therapeutic agents.[13]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. byjus.com [byjus.com]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. How To [chem.rochester.edu]

- 12. nbinno.com [nbinno.com]

- 13. innospk.com [innospk.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethoxypyrimidine

This document provides a detailed overview of the core physicochemical properties of 2-Chloro-4,6-dimethoxypyrimidine, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis who utilize this compound as a key intermediate.

Core Physicochemical Data

This compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 13223-25-1 | [1][3][4] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 174.58 g/mol | [1][2] |

| Melting Point | 101 - 105 °C | [1][3][5] |

| Boiling Point | ~317.1 ± 22.0 °C at 760 mmHg | [3] |

| Appearance | White to light yellow crystalline powder | [1][3][5] |

| Purity | ≥98% (GC) | [1][5] |

Experimental Protocols

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. Standard laboratory procedures for these measurements are detailed below.

2.1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid crystalline compound.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

-

Procedure:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid drop appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point. The melting range is reported from the onset to the final temperature. For a pure compound, this range is typically narrow (0.5-2 °C).

-

2.2. Boiling Point Determination (Distillation Method)

This standard method is used for determining the boiling point of a liquid at atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, heat source (e.g., heating mantle), boiling chips, and a calibrated thermometer.

-

Procedure:

-

The liquid sample of the compound (if melted) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the thermometer reading stabilizes while a steady condensation of vapor is observed in the condenser and the first drops of distillate are collected in the receiving flask.

-

The atmospheric pressure is recorded at the time of the measurement, as the boiling point is pressure-dependent.

-

Visualized Workflows and Pathways

3.1. Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.[6]

Caption: Synthesis of this compound.

3.2. Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the capillary method for determining the melting point.

Caption: Workflow for Melting Point Determination.

3.3. Experimental Workflow for Boiling Point Determination

The diagram below outlines the primary steps for determining a substance's boiling point via the distillation method.

Caption: Workflow for Boiling Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 13223-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 13223-25-1 [chemicalbook.com]

In-Depth Technical Guide: Solubility of 2-Chloro-4,6-dimethoxypyrimidine

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility profile, experimental methods for its determination, and factors influencing its behavior in various solvents.

Introduction to this compound

This compound (CAS No. 13223-25-1) is a pyrimidine derivative recognized for its versatile role as a building block in organic synthesis.[1] Its molecular structure, featuring two methoxy groups, is noted to enhance its reactivity and solubility.[1] Understanding its solubility is crucial for optimizing reaction conditions, developing formulations, and ensuring its efficacy in various applications.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative information and data from structurally similar compounds provide valuable guidance. The general principle of "like dissolves like" is fundamental in predicting its solubility. The presence of polar methoxy groups and the chlorine atom suggests a degree of polarity, influencing its interaction with different solvents.

Qualitative Solubility Data

Based on information for this compound and its analogs, the following table summarizes its expected qualitative solubility in common solvents.

| Solvent Classification | Solvent Examples | Expected Solubility of this compound | Rationale & Citations |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Pyrimidine derivatives often show good solubility in DMF.[2][3] |

| Polar Protic Solvents | Methanol, Ethanol | Likely Soluble | A related compound, 2-chloropyrimidine, is soluble in alcohol.[4] Studies on other pyrimidine derivatives show solubility in methanol.[2][3] |

| Less Polar Organic Solvents | Acetone, Ethyl Acetate | Likely Soluble | A similar compound, 2-chloro-4,6-dimethylpyrimidine, is soluble in acetone.[5] |

| Nonpolar Solvents | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | Generally, the polarity of the molecule would limit solubility in nonpolar solvents. |

| Aqueous Solvents | Water | Sparingly Soluble | A related compound, 2-chloro-4,6-dimethylpyrimidine, is sparingly soluble in water.[5] |

Note: This table is a projection based on available data for similar compounds and general chemical principles. Experimental verification is essential for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from methodologies for pyrimidine derivatives, are recommended.[6][7]

Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility of the compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. A high-speed centrifugation step can precede filtration to pellet the majority of the solid.

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the sample.

-

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Gravimetric Method

This is a straightforward method for determining solubility, particularly in organic solvents where the solvent can be easily evaporated.

Methodology:

-

Preparation and Equilibration: Prepare a saturated solution and achieve equilibrium as described in the thermodynamic solubility protocol (Steps 1 and 2).

-

Sample Withdrawal and Weighing: Carefully withdraw a known volume or mass of the clear supernatant and transfer it to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause the solute to decompose.

-

Final Weighing: Once the solvent is completely removed, re-weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent used.

Visualizations

Factors Influencing Solubility

The solubility of pyrimidine derivatives like this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Caption: Key factors influencing the solubility of pyrimidine derivatives.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of a compound follows a structured workflow to ensure accurate and reproducible results.

Caption: Workflow for thermodynamic solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. benchchem.com [benchchem.com]

2-Chloro-4,6-dimethoxypyrimidine: A Technical Safety and Hazard Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

2-Chloro-4,6-dimethoxypyrimidine is a chlorinated pyrimidine derivative primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, notably in the production of certain herbicides.[1][2] While specific toxicological data for this compound is limited in publicly accessible literature, its hazard profile, as established by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates that it is harmful if swallowed and causes serious eye and skin irritation. This guide provides a comprehensive overview of the known safety and hazard information for this compound, including its physicochemical properties, GHS classification, handling and storage recommendations, and first aid measures. It also outlines the general experimental protocols for assessing chemical toxicity as per OECD guidelines, which would be applicable for a more in-depth safety evaluation of this compound. Due to the absence of specific studies on the biological pathways affected by this compound, a generalized diagram of pyrimidine metabolism is provided to illustrate potential, though unconfirmed, areas of biological interaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and environmental conditions.

| Property | Value | Reference(s) |

| CAS Number | 13223-25-1 | [3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [3] |

| Molecular Weight | 174.58 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 100-105 °C | [1] |

| Boiling Point | ~317.1 °C at 760 mmHg | [1] |

| Flash Point | ~145.6 °C | [1] |

| Density | ~1.3 g/cm³ | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Warning |

Data compiled from aggregated GHS information.[3]

Precautionary Statements

A comprehensive list of precautionary statements associated with the handling of this compound is provided in Table 3.

| Type | Code | Statement |

| Prevention | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data compiled from aggregated GHS information.[3]

Toxicological Data

Despite a thorough search of publicly available scientific literature and databases, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) for oral, dermal, or inhalation routes, and LC50 (median lethal concentration) for inhalation, have not been identified. The GHS classification of "Acute Toxicity (Oral), Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg for rats, but this is an estimation based on classification criteria and not a result from a specific study on this compound.

Experimental Protocols for Safety Assessment

While specific experimental reports on the toxicity of this compound are not available, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to determine its acute toxicity.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum, and are acclimatized to the laboratory environment before the study.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single oral dose is administered by gavage to fasted animals.

-

Stepwise Dosing: The study proceeds in a stepwise manner with a group of animals (usually 3) at each dose level. The outcome of the first dose group determines the dose for the subsequent group. Dosing is stopped when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

Methodology:

-

Animal Model: Young adult rats, rabbits, or guinea pigs are typically used.

-

Preparation of Animals: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.

-

Application of Test Substance: The substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Dose Levels: A limit test at a high dose level (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

Acute Inhalation Toxicity - OECD Test Guideline 403

This test is designed to assess the acute toxicity of a substance when inhaled.

Methodology:

-

Animal Model: Young adult rats are the preferred species.

-

Exposure System: The animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable concentration of the test substance in the air.

-

Form of Test Substance: The substance can be tested as a gas, vapor, or aerosol.

-

Exposure Duration: The standard exposure duration is 4 hours.

-

Concentration Levels: A limit test at a high concentration may be performed. If toxicity is observed, a study with at least three concentration levels is conducted.

-

Observation Period: The animals are observed for signs of toxicity and mortality for at least 14 days post-exposure. Body weight is monitored regularly.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Potential Biological Interactions and Signaling Pathways

There is no direct evidence in the reviewed literature detailing the specific signaling pathways affected by this compound in mammals. However, as a pyrimidine derivative, it is plausible that this compound or its metabolites could interact with the pyrimidine metabolic pathway. This pathway is fundamental for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1][2]

The diagram below illustrates a generalized pyrimidine biosynthesis and catabolism pathway. It is important to note that the interaction of this compound with this pathway is hypothetical and has not been experimentally verified.

Caption: Generalized pyrimidine metabolism pathway and hypothetical interaction.

Accidental Release, Handling, and Storage

Accidental Release Measures

In the event of a spill, appropriate personal protective equipment (PPE) should be worn, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing. Spilled material should be swept up and placed in a suitable container for disposal. Dust formation should be avoided. The area of the spill should be ventilated.

Handling

Standard laboratory hygiene practices should be followed. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke in areas where this chemical is handled.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Firefighting Measures

First Aid Measures

-

Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.

-

Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

-

Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

-

Inhalation: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Ecotoxicological Information

There is a lack of specific data on the ecotoxicity of this compound in the public domain. Its impact on aquatic life, soil mobility, and potential for bioaccumulation are currently unknown. As a chlorinated organic compound used in herbicide synthesis, it should be handled and disposed of in a manner that prevents its release into the environment.

Conclusion

This compound is a chemical intermediate with defined hazards, including being harmful if swallowed and causing serious eye and skin irritation. While quantitative toxicological data and specific mechanistic studies are lacking, the available GHS classification provides a basis for safe handling procedures. Adherence to recommended personal protective equipment, storage, and disposal practices is crucial to minimize risk. Further research is needed to fully characterize its toxicological profile, metabolic fate, and potential environmental impact. Professionals in research and drug development should proceed with caution and implement rigorous safety protocols when working with this compound.

References

The Synthetic Versatility of 2-Chloro-4,6-dimethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a reactive chlorine atom at the 2-position and two electron-donating methoxy groups at the 4- and 6-positions, imparts a unique reactivity profile that is amenable to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on its most pertinent reactions, supported by experimental protocols and quantitative data.

Core Reactivity and Mechanistic Overview

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic effects of its substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic. The chlorine atom at the 2-position, situated between the two ring nitrogens, is particularly activated towards nucleophilic attack. This activation facilitates its displacement in Nucleophilic Aromatic Substitution (SNAr) reactions.

Furthermore, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings , enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution of the chloride. A diverse range of nucleophiles can displace the chloro group, including amines, alkoxides, and thiolates.

General Reaction Scheme:

Quantitative Data for Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | Ammonia (in autoclave) | Not specified | Not specified | Not specified | High | --INVALID-LINK-- |

| Sodium methyl mercaptide | CH3SNa | Methanol | 45-50 | 2 | 95.6 | [2] |

| 2,6-dihydroxybenzoic acid | 2,6-dihydroxybenzoic acid | Tetrahydrofuran | 40-60 | 24 | 80.2 | [3] |

| 2-chloro-6-mercaptobenzoic acid | 2-chloro-6-mercaptobenzoic acid | N-methylpyrrolidone | 100-120 | 10 | 80.9 | [4] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is a viable substrate for this reaction. It reacts with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Cl-C4H2N2(OCH3)2 + H-C≡C-R --(Pd/Cu catalyst, base)--> R-C≡C-C4H2N2(OCH3)2

Caption: Workflow for the synthesis of Pyrithiobac-sodium.

Caption: Key steps in the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 2-position and its participation in palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of functionalities makes it an indispensable intermediate in the development of herbicides and pharmaceuticals. The experimental protocols and quantitative data presented in this guide highlight the synthetic utility of this compound and provide a foundation for its application in research and development.

References

An In-depth Technical Guide to the Core Intermediates of Pyrimidine Salicylic Acid Herbicides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine salicylic acid herbicides represent a significant class of agrochemicals, primarily functioning as potent inhibitors of the acetolactate synthase (ALS) enzyme. This inhibition disrupts the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to growth cessation and eventual death. The synthesis of these complex herbicides relies on the efficient construction and coupling of two key heterocyclic and aromatic intermediates. This technical guide provides a detailed examination of the core intermediates, their synthesis pathways, and the final assembly into a representative herbicide, pyriminobac-methyl. It includes comprehensive experimental protocols, quantitative data, and process visualizations to aid researchers in the field of herbicide development.

Introduction to Pyrimidine Salicylic Acid Herbicides

The pyrimidine salicylic acid class of herbicides is a cornerstone of modern weed management, valued for their high efficacy at low application rates and systemic action.[1] These compounds are readily absorbed by foliage and translocated within the plant.[2] Their mode of action is the targeted inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of valine, leucine, and isoleucine.[3][4] As this pathway is absent in animals, ALS inhibitors exhibit low mammalian toxicity, making them a safe and effective option for crop protection.[4]

The molecular architecture of these herbicides is a hybrid structure, typically formed by linking a substituted pyrimidine ring with a salicylic acid derivative. The successful and cost-effective synthesis of these final products is critically dependent on the efficient preparation of two key intermediates: an activated pyrimidine core and a functionalized salicylic acid core.

Synthesis of the Activated Pyrimidine Core

A common and crucial intermediate for many pyrimidine-based herbicides is 2-amino-4,6-dimethoxypyrimidine (ADM) . This is often further functionalized to create a more reactive species, such as 2-methylsulfonyl-4,6-dimethoxypyrimidine , which acts as an excellent electrophile in the final coupling step. The synthesis begins with the construction of the basic pyrimidine ring.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The foundational pyrimidine ring is typically assembled via a condensation reaction between a guanidine salt and a malonic ester.[5][6]

Experimental Protocol:

-

To a 500 mL four-necked flask, add guanidine nitrate (0.25 mol) and 100 mL of anhydrous ethanol.

-

While stirring, slowly add 250 mL of a 2.5 M sodium methoxide solution in ethanol at 5°C. Stir for 30 minutes after the solid has completely dissolved.[5]

-

Slowly add diethyl malonate (0.26 mol) dropwise to the reaction mixture.

-

Heat the mixture to 65°C and maintain reflux for 6 hours.[5]

-

After the reaction is complete, concentrate the mixture under reduced pressure to obtain an off-white solid.

-

Dissolve the solid in 60 mL of water and adjust the pH to 6 with a 10% HCl solution to precipitate the product.[5]

-

Filter the precipitate, wash with water, and dry the wet cake at 60°C to a constant weight to yield the final product.[5]

Quantitative Data for Synthesis of 2-Amino-4,6-dihydroxypyrimidine

| Parameter | Value | Reference |

| Guanidine Nitrate | 0.25 mol | [5] |

| Diethyl Malonate | 0.26 mol | [5] |

| Sodium Methoxide | 2.5 M solution | [5] |

| Solvent | Anhydrous Ethanol | [5] |

| Reaction Temperature | 65°C | [5] |

| Reaction Time | 6 hours | [5] |

| Yield | 96.1% | [5] |

| Purity (HPLC) | 99.7% | [5] |

Synthesis Workflow for 2-Amino-4,6-dihydroxypyrimidine

Step 2 & 3: Chlorination and Methoxylation

To introduce the methoxy groups, the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine are first converted to more reactive chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] The resulting 2-amino-4,6-dichloropyrimidine is then treated with sodium methoxide to yield 2-amino-4,6-dimethoxypyrimidine.

Experimental Protocol (Chlorination):

-

In a flask, suspend 2-amino-4,6-dihydroxypyrimidine (0.15 mol) in phosphorus oxychloride (1.22 moles).[9]

-

Add N,N-dimethylaniline (2.10 mol) as an acid scavenger.[8]

-

Heat the reaction mixture to reflux (approx. 107-110°C) for 8 hours.[9]

-

After cooling, carefully pour the reaction mixture into ice water to hydrolyze excess POCl₃.

-

Neutralize the solution with sodium hydroxide to precipitate the crude product.

-

Filter, wash with water, and dry the solid. The product can be purified by recrystallization from benzene or ethanol.[8][9]

Quantitative Data for Chlorination

| Parameter | Value | Reference |

| 2-Amino-4,6-dihydroxypyrimidine | 0.15 mol | [9] |

| Phosphorus Oxychloride (POCl₃) | 1.22 mol | [9] |

| N,N-dimethylaniline | 2.10 mol | [8] |

| Reaction Temperature | Reflux (107-110°C) | [9] |

| Reaction Time | 8 hours | [9] |

| Yield | ~70-85% | [7][9] |

Step 4: Conversion to 2-Methylsulfonyl-4,6-dimethoxypyrimidine

The final activation of the pyrimidine core for coupling involves converting the amino group to a better leaving group, such as a methylsulfonyl (mesyl) group. This intermediate, 2-methylsulfonyl-4,6-dimethoxypyrimidine , is the direct precursor for the final herbicide synthesis.[10]

Note: While the direct synthesis protocol for this specific step from ADM is proprietary in many commercial processes, it typically involves diazotization of the amino group followed by reaction with a sulfur-containing nucleophile and subsequent oxidation, or direct displacement reactions on a pre-activated pyrimidine.

Synthesis of the Salicylic Acid Core (Pyriminobac-methyl Intermediate)

The second key intermediate is a substituted salicylic acid derivative. For the synthesis of pyriminobac-methyl, this intermediate is methyl 2-hydroxy-6-(1-(methoxyimino)ethyl)benzoate .[10]

Experimental Protocol (Multi-step Synthesis):

-

Step 1: Hydrolysis of 3-Chlorophthalic Anhydride: 3-Chlorophthalic anhydride is hydrolyzed using potassium hydroxide in the presence of a cuprous chloride catalyst to form 3-hydroxyphthalic acid.[10][11]

-

Step 2: Anhydride Formation: The resulting 3-hydroxyphthalic acid is dehydrated, often using acetic anhydride, to yield 3-hydroxyphthalic anhydride.[10][11]

-

Step 3 & 4: Malonate Reaction & Hydrolysis: The anhydride is reacted with diethyl malonate, followed by hydrolysis, to produce 2-acetyl-6-hydroxybenzoic acid.[10]

-

Step 5: Esterification: The carboxylic acid is esterified to methyl 2-acetyl-6-hydroxybenzoate.

-

Step 6: Oximation: The ketone is reacted with methoxamine hydrochloride in the presence of a base like potassium acetate to form the final oxime ether intermediate, methyl 2-hydroxy-6-(1-(methoxyimino)ethyl)benzoate. The yield for this final step is reported to be 88%.[10]

Quantitative Data for Oximation Step

| Parameter | Value | Reference |

| Methyl 2-acetyl-6-hydroxybenzoate | 1 equiv. | [10] |

| Methoxamine hydrochloride | 1 equiv. | [10] |

| Base | Potassium Acetate | [10] |

| Yield | 88% | [10] |

Synthesis Workflow for the Salicylic Acid Intermediate

Final Assembly: Synthesis of Pyriminobac-methyl

The final step is a nucleophilic aromatic substitution (SNAr) reaction, coupling the two key intermediates. The hydroxyl group of the salicylic acid derivative is deprotonated by a base, and the resulting phenoxide attacks the activated pyrimidine core, displacing the methylsulfonyl group.

Experimental Protocol:

-

Add methyl 2-hydroxy-6-(1-(methoxyimino)ethyl)benzoate (91.2 mmol), 2-methylsulfonyl-4,6-dimethoxypyrimidine (91.2 mmol), and potassium carbonate (136.8 mmol) to 200 mL of N,N-dimethylformamide (DMF) in a reaction flask.[10]

-

Stir the mixture at 110°C for 3 hours.[10]

-

After the reaction, cool the mixture and filter to remove the potassium carbonate.

-

Wash the filter cake with ethyl acetate.

-

Distill the combined filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from isopropyl ether to yield pure pyriminobac-methyl.[10]

Quantitative Data for Pyriminobac-methyl Synthesis

| Parameter | Value | Reference |

| Salicylic Acid Intermediate | 91.2 mmol | [10] |

| Activated Pyrimidine | 91.2 mmol | [10] |

| Base | Potassium Carbonate | [10] |

| Solvent | N,N-dimethylformamide | [10] |

| Reaction Temperature | 110°C | [10] |

| Reaction Time | 3 hours | [10] |

| Isolated Yield | 87% | [10] |

| Purity | 94% | [10] |

Final Coupling Reaction for Pyriminobac-methyl

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of the pyrimidine salicylic acid series stems from their ability to inhibit the ALS enzyme.[2] ALS catalyzes the first common step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3]

The pathway begins with either two molecules of pyruvate (for valine and leucine synthesis) or one molecule of pyruvate and one of 2-ketobutyrate (for isoleucine synthesis).[4] ALS condenses these substrates to form 2-acetolactate or 2-aceto-2-hydroxybutyrate, respectively. By binding to the enzyme, pyrimidine salicylic acid herbicides non-competitively inhibit this crucial first step.[2] This leads to a rapid depletion of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[1]

Experimental Protocol: In Vitro ALS Enzyme Inhibition Assay

-

Enzyme Extraction: Homogenize fresh, young plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.[12]

-

Assay Reaction: In a microplate or test tubes, combine the enzyme extract with a reaction buffer containing the substrate (pyruvate), cofactors (ThDP, Mg²⁺, FAD), and various concentrations of the test herbicide. Include a control with no herbicide.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stopping the Reaction: Stop the reaction by adding sulfuric acid. This also decarboxylates the 2-acetolactate product to acetoin.

-

Colorimetric Detection: Add creatine and α-naphthol solutions. These reagents react with acetoin to produce a colored complex.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. Plot the inhibition percentage against the log of the herbicide concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[12][13]

Herbicidal Activity Data

| Herbicide Class | Target Enzyme | Representative IC₅₀ Values | Application Rate (Pyriminobac-methyl) | Reference |

| Pyrimidine Salicylic Acids | Acetolactate Synthase (ALS) | Varies by compound (µM to nM range) | Low dosage | [1][13] |

| Sulfonylureas | Acetolactate Synthase (ALS) | Metsulfuron-methyl: 0.01-1.01 µM | N/A | [13] |

| Imidazolinones | Acetolactate Synthase (ALS) | Imazapic: Varies by plant biotype | N/A | [13] |

Signaling Pathway: ALS Inhibition by Herbicides

Conclusion

The synthesis of pyrimidine salicylic acid herbicides is a well-defined process that hinges on the creation of two primary intermediates: an activated pyrimidine and a functionalized salicylic acid. By understanding the detailed experimental protocols and reaction parameters for constructing these core molecules, researchers can optimize existing processes and design novel herbicide candidates. The representative synthesis of pyriminobac-methyl illustrates a robust and high-yielding pathway. The ultimate efficacy of these compounds lies in their specific and potent inhibition of the ALS enzyme, a critical target for developing selective and environmentally benign herbicides. This guide provides a foundational framework for professionals engaged in the vital work of agrochemical research and development.

References

- 1. Pyriminobac-Methyl 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]

- 2. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of biologically active molecules. Pyrimidine derivatives, in particular, are of significant interest as they form the core structure of numerous compounds with therapeutic applications, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]

This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling of 2-Chloro-4,6-dimethoxypyrimidine with various aryl and heteroaryl boronic acids. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position, makes this substrate a suitable candidate for palladium-catalyzed cross-coupling reactions. The resulting 2-aryl-4,6-dimethoxypyrimidine derivatives are valuable intermediates for the synthesis of novel therapeutic agents.

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst: The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and efficient conversion. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, more specialized catalysts and ligands may be required for challenging substrates or to achieve lower catalyst loadings.

-

Base: A base is required to facilitate the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

-